2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFJMRKMFBSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the 4-methoxybenzyl group: This can be done through a reductive amination reaction, where the pyridazinone intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group exhibits reactivity toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key observations include:
Oxidation and Reduction Reactions
The pyridazinone ring and acetamide moiety participate in redox reactions:
Oxidation
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Pyridazinone ring : Oxidation with KMnO4/H2SO4 converts the 6-oxo group to a carbonyl, forming a pyridazine-dione derivative.
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Methoxybenzyl group : Demethylation using BBr3 in DCM yields a phenolic product.
Reduction
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Chlorophenyl group : Catalytic hydrogenation (H2/Pd-C) reduces the C–Cl bond to C–H.
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Amide reduction : LiAlH4 in THF reduces the acetamide to a tertiary amine.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 4 h | 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | 78% |
| 2M NaOH, EtOH, 60°C, 2 h | Sodium salt of the acetic acid derivative | 85% |
Cycloaddition and Ring-Opening Reactions
The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts . Ring-opening reactions with hydrazine yield hydrazide intermediates .
Functionalization of the Methoxybenzyl Group
The 4-methoxybenzyl group undergoes:
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Ether cleavage : HI/AcOH removes the methoxy group, producing a hydroxyl derivative.
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Electrophilic substitution : Nitration (HNO3/H2SO4) introduces a nitro group at the benzene ring’s para position.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4 | 2-(3-(2-biphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide |
| Buchwald-Hartwig amination | Pd2(dba)3/Xantphos | N-aryl derivatives via C–N bond formation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C–Cl bond cleavage : Generates a phenyl radical intermediate.
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Ring contraction : Pyridazinone converts to a pyrrole derivative in 15% yield .
Bioconjugation Reactions
The acetamide’s NH group reacts with:
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NHS esters : Forms stable amide bonds with proteins (e.g., BSA) for biochemical studies.
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Isocyanates : Produces urea derivatives under mild conditions.
Stability Under Physiological Conditions
Studies in PBS (pH 7.4, 37°C) show:
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Half-life : >24 h, indicating high stability.
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Degradation products : Hydrolyzed acetic acid and 4-methoxybenzylamine.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is best illustrated through comparisons with analogs. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Halogen Position and Bioactivity :
- The 2-chlorophenyl substituent in the target compound may enhance binding to hydrophobic enzyme pockets compared to 4-chlorophenyl analogs (e.g., ). For example, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide showed weaker anti-inflammatory activity in vitro (IC50 = 12 µM vs. 8 µM for the target compound) .
- Bromine substitution (as in ) increases molecular weight and polarizability but may reduce metabolic stability compared to chlorine.
Methoxy Group Influence: The 4-methoxybenzyl side chain improves solubility and bioavailability compared to non-polar analogs like N-(4-butylphenyl) derivatives . Compounds with methoxy groups on both the pyridazinone core and side chain (e.g., ) exhibit enhanced PDE4 inhibition but reduced selectivity due to increased lipophilicity.
Amide Side Chain Flexibility :
- Bulkier side chains (e.g., N-(4-phenylbutan-2-yl) in ) reduce cellular permeability, whereas the 4-methoxybenzyl group balances hydrophobicity and membrane penetration.
Enzyme Inhibition Mechanisms :
- The target compound’s 2-chlorophenyl group likely interacts with catalytic residues in COX-2 and PDE4 enzymes, as shown in molecular docking studies .
Q & A
Q. What are the key synthetic strategies for preparing 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide and its analogs?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Step 1 : Substitution reactions under alkaline conditions to introduce aryloxy/aryl groups (e.g., using 2-chlorophenyl precursors) .
- Step 2 : Reduction of nitro intermediates to amines using iron powder in acidic media .
- Step 3 : Condensation with cyanoacetic acid or acetamide derivatives using coupling agents (e.g., DCC, EDC) .
- Purification : Column chromatography (e.g., DCM-MeOH gradients) or HPLC for final isolation .
Yields range from 42% to 79%, depending on substituent steric/electronic effects .
Q. How is the compound characterized structurally?
Key analytical methods include:
- NMR Spectroscopy : Confirms substitution patterns (e.g., pyridazinone H-4 and H-5 protons at δ 6.8–7.2 ppm; acetamide NH signals at δ 7.9–8.0 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at 1,660–1,710 cm⁻¹) and NH/OH groups .
- Mass Spectrometry : LCMS and HRMS validate molecular weights (e.g., [M+H]+ ions with <5 ppm error) .
Q. What preliminary biological activities have been reported for pyridazinone-acetamide hybrids?
Pyridazinones exhibit anti-inflammatory and receptor-modulating properties. For example:
- Anti-inflammatory activity : Analogues with 4-methoxybenzyl groups show inhibition of COX-2 or cytokine release in vitro .
- Formyl Peptide Receptor (FPR) modulation : Substituents like 4-methylthio or halogenated phenyl groups enhance binding affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazinone or acetamide moieties) influence bioactivity?
- Pyridazinone Core : Electron-withdrawing groups (e.g., Cl at position 3) improve metabolic stability but may reduce solubility .
- Acetamide Side Chain : Bulky groups (e.g., 4-phenylpiperazine) enhance receptor selectivity but lower oral bioavailability .
- Methoxybenzyl Group : The 4-methoxy position optimizes π-π stacking in hydrophobic binding pockets .
Methodological Insight : Use iterative SAR studies with in vitro assays (e.g., FPR binding) and computational docking to prioritize analogs .
Q. How can contradictory data in SAR studies (e.g., varying potency with similar substituents) be resolved?
- Case Study : In -chlorophenyl vs. 4-fluorophenyl substituents on piperazine yield 44% vs. 63% anti-inflammatory activity. Contradictions may arise from:
- Conformational Flexibility : Bulky groups restrict rotational freedom, altering binding modes .
- Off-Target Effects : Use selectivity profiling (e.g., kinase panels) to rule out non-specific interactions .
- Resolution : Pair biochemical assays with molecular dynamics simulations to assess binding stability .
Q. What strategies optimize reaction yields for challenging intermediates?
- Chlorophenyl Incorporation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl introduction .
- Amide Coupling : Activate carboxylic acids with thionyl chloride or HATU to improve condensation efficiency (yields >70%) .
- Work-Up : Precipitation or extraction with ethyl acetate/water minimizes losses of polar intermediates .
Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be troubleshooted?
- Common Issues :
- Tautomerism : Pyridazinone rings may exhibit keto-enol tautomerism, causing split peaks. Use D₂O exchange to identify labile protons .
- Residual Solvents : Dry samples thoroughly or use deuterated solvents to eliminate artifact peaks .
- Validation : Compare experimental data with computed NMR (e.g., DFT calculations) .
Methodological Best Practices
- Synthetic Design : Prioritize modular routes (e.g., late-stage functionalization) to explore diverse analogs efficiently .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch-to-batch variability .
- Collaborative Validation : Cross-verify biological results with independent assays (e.g., ELISA for cytokines, SPR for binding kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
